[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of 2-pyrrolidinone with trifluoromethyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanamine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another trifluoromethyl-substituted compound used in organic synthesis.
Uniqueness
[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,11H,1-3,10H2 |
InChI Key |
ZZYQFRTWAYDKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1CN)C(F)(F)F |
Origin of Product |
United States |
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